

Demethoxyviridiol discovery and isolation from *Nodulisporium hinnuleum*

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Compound of Interest

Compound Name: Demethoxyviridiol

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Demethoxyviridiol: A Fungal Metabolite from *Nodulisporium hinnuleum*

An In-depth Technical Guide on the Discovery, Isolation, and Biological Activity of a Potent PI3K Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of **demethoxyviridiol**, a furanosteroid fungal metabolite produced by *Nodulisporium hinnuleum*. It details the initial discovery and isolation of this compound, provides in-depth experimental protocols for its production and extraction from fungal culture, and explores its biological significance as a potent inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway.

Discovery and Initial Characterization

Demethoxyviridiol, along with its precursor demethoxyviridin, was first reported as a new fungal metabolite in 1975.^{[1][2]} The initial isolation was from an unidentified fungal species, with the structures of both compounds elucidated through spectroscopic analysis and confirmed by X-ray crystallography.^{[1][2]} Subsequent research identified the fungus *Nodulisporium hinnuleum*, specifically the strain ATCC 36102, as a producer of **demethoxyviridiol**.^{[3][4][5]} While processing fermentation extracts of this strain for the related

compound demethoxyviridin, researchers noted the presence of several other secondary metabolites, including **demethoxyviridiol**.^{[3][4][5]}

Experimental Protocols

The following methodologies are based on the successful cultivation of *Nodulisporium hinnuleum* (ATCC 36102) for the production and isolation of its secondary metabolites, including **demethoxyviridiol**.^[3]

Fungal Culture and Fermentation

A two-stage seed culture protocol is utilized to generate sufficient biomass for production.

- Seed Culture Preparation:
 - A seed culture of *Nodulisporium hinnuleum* Smith (ATCC 36102) is initiated from frozen vegetative mycelia.
 - The mycelia are plated on Bennet's Agar (Yeast extract 1.0 g/L, Beef extract 1.0 g/L, NZ Amine Type A 2 g/L, Glucose 10 g/L, Agar 20 g/L, in distilled water, pH 7.3) and incubated for 7 days to ensure culture purity.^[3]
 - Two 1mm squares of fungal growth are transferred to 10 mL of seed medium (Dextrose 10.0 g/L, Yeast Extract 5.0 g/L, Agar 0.4 g/L, Soluble Starch 20.0 g/L, Calcium Carbonate 1.0 g/L, NZ Amine Type A 5.0 g/L, pH 6.5).^[3]
 - The first stage seed culture is grown for 3 days at 22°C with shaking at 200 rpm.^[3]
 - The entire first stage seed is then used to inoculate a 250 mL Erlenmeyer flask containing 40 mL of the same seed medium.^[3]
 - The second stage culture is grown for an additional 4 days under the same conditions.^[3]
- Production Fermentation:
 - The entire second stage seed culture (50 mL) is used to inoculate 2.8L Fernbach flasks, each containing 1.0L of production medium (Potato Starch 4.0 g/L, Dextrose 20.0 g/L).^[3]

- The production cultures are incubated for 8 days (approximately 192 hours).[3]

Extraction and Isolation of Demethoxyviridiol

The following protocol outlines the steps for extracting and purifying **demethoxyviridiol** from the fungal biomass.

- Harvesting and Initial Extraction:
 - The whole fermentation broth is harvested and centrifuged at 3000 rpm for 20 minutes to separate the mycelial pellet from the supernatant.[3]
 - The supernatant is discarded, and the wet pellet is collected and freeze-dried.[3]
 - The dry pellet is slurried with 400 mL of dichloromethane (CH_2Cl_2), filtered, and the filtrate is concentrated. This initial extract is rich in triglycerides and demethoxyviridin.[3]
 - A subsequent extraction of the pellet with acetone yields a brown residue after concentration, which contains a mixture of other secondary metabolites, including **demethoxyviridiol**. [3]
- Chromatographic Purification:
 - The acetone extract is subjected to open silica gel column chromatography. The column is developed with a step gradient of acetone in dichloromethane, starting from 2% and increasing to 100%, followed by a final wash with 100% methanol.[3]
 - Fractions are collected and analyzed by LC-MS to identify those containing **demethoxyviridiol**. [3]
 - Further purification of the **demethoxyviridiol**-containing fractions is achieved using Sephadex LH-20 chromatography with methanol as the eluent.[3]

Quantitative Data

While the primary focus of the cited literature was the isolation of other novel compounds, it was established that **demethoxyviridiol** is a notable secondary metabolite of *Nodulisporium hinnuleum* ATCC 36102.[3] Specific yield data for **demethoxyviridiol** from this particular strain

is not extensively reported in the available literature. However, the described extraction and isolation procedures provide a robust framework for obtaining the pure compound for further study.

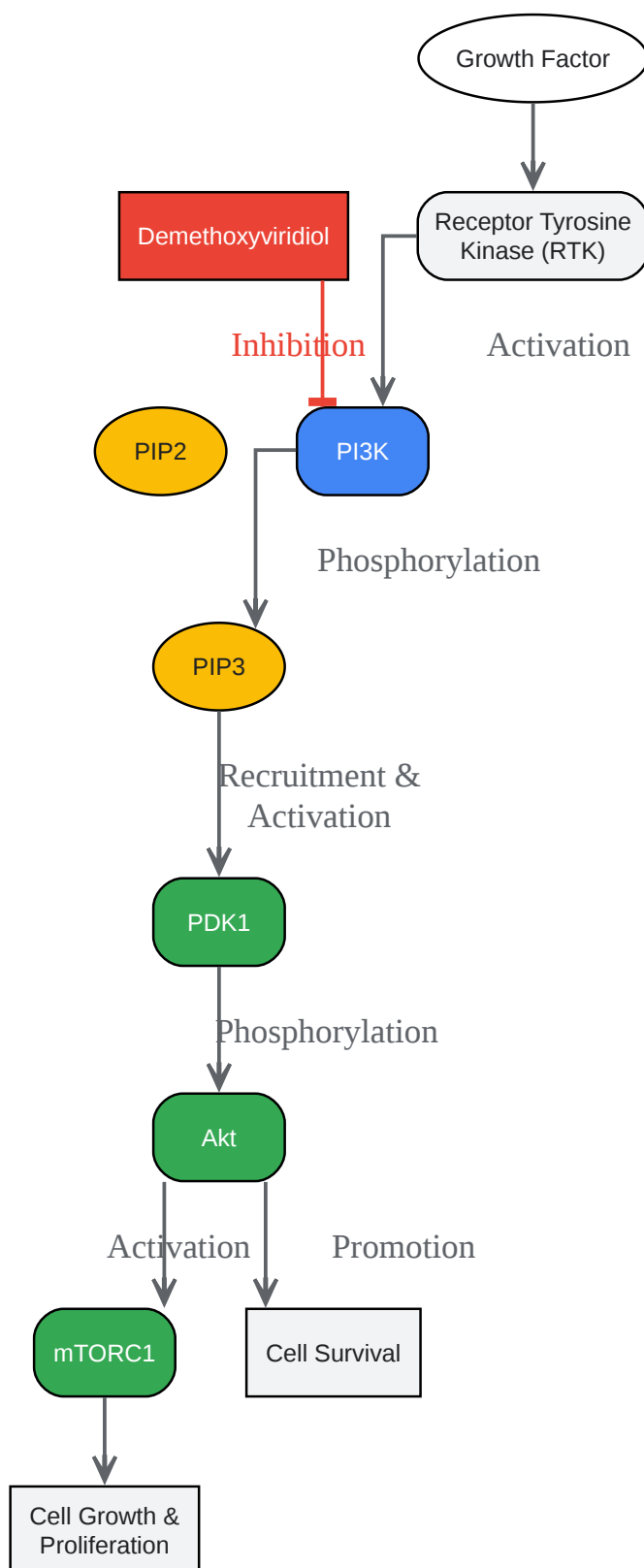
Table 1: Summary of Compounds from *Nodulisporium hinnuleum* ATCC 36102 Fermentation

Compound Class	Specific Metabolites	Reference
Furanosteroids	Demethoxyviridin, Demethoxyviridiol	[3]
Binaphthyls	Hinnulin A, Hinnulin B, Hinnulin C, Hinnulin D	[3]
Naphthoquinones	Hinnuliquinone	[3]

Biological Activity and Signaling Pathway

Demethoxyviridiol is recognized as a potent inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway.[6] The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[2][6][7][8] Dysregulation of this pathway is frequently implicated in various diseases, particularly cancer.[2]

The inhibitory action of **demethoxyviridiol** on PI3K blocks the downstream signaling cascade, making it a compound of significant interest for therapeutic development.



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Caption: PI3K Signaling Pathway Inhibition by **Demethoxyviridiol**.

Conclusion

Demethoxyviridiol, a secondary metabolite from the fungus *Nodulisporium hinnuleum*, represents a valuable natural product with significant therapeutic potential due to its potent inhibition of the PI3K signaling pathway. The detailed fermentation and isolation protocols provided in this guide offer a foundation for researchers to produce and further investigate this promising compound. Future studies focusing on optimizing the fermentation yield, elucidating the complete biosynthetic pathway, and exploring its efficacy in various disease models will be crucial for translating the potential of **demethoxyviridiol** into tangible therapeutic applications.

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